molecular formula C24H28N2O3S B2869707 (4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1210390-54-7

(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

Cat. No. B2869707
CAS RN: 1210390-54-7
M. Wt: 424.56
InChI Key: LUQMEBVOJGTUPZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a tetrahydropyran ring, a piperazine ring, and a cyclopropyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and functional groups. The tetrahydropyran and piperazine rings, along with the cyclopropyl group, would add significant three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the phenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Structural Characterization

In organic chemistry, novel pyrazole carboxamide derivatives, which share structural similarities with the compound , have been synthesized. These compounds, featuring a piperazine moiety, are determined using advanced spectroscopic methods, highlighting the diverse chemical manipulations applicable to such frameworks (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013). This area of research is critical for developing new chemical entities with potential applications in medicinal chemistry and material science.

Anticancer Activity

Derivatives of this compound class, particularly those incorporating thiophene and pyrazole structures, have been evaluated for their anticancer activities. For example, ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have shown significant growth inhibitory effects on various human cancer cell lines, including MCF7, MDA-MB-231, and HeLa cells, among others. This indicates the potential of such compounds in the development of novel anticancer therapies (Nazan Inceler, A. Yılmaz, & S. Baytas, 2013).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of new pyrazole and isoxazole derivatives, related to the core structure of interest, have also been explored. These compounds exhibit significant activity against a range of bacterial and fungal pathogens, showcasing their potential as leads for developing new antimicrobial agents (P. Sanjeeva, Reddy Y. Narendra, & R. P. Venkata, 2022).

Enzyme Inhibition

Research into thiophene-based heterocyclic compounds, akin to the compound , has revealed their potential as enzyme inhibitors. These studies highlight the broad applicability of such molecules in designing inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are relevant in the context of diseases such as Alzheimer's and certain cancers (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its chemical and biological properties. This could include investigating its reactivity, determining its physical properties, and testing its biological activity .

properties

IUPAC Name

[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c27-22(20-17-19(20)21-7-4-16-30-21)25-10-12-26(13-11-25)23(28)24(8-14-29-15-9-24)18-5-2-1-3-6-18/h1-7,16,19-20H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMEBVOJGTUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

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